molecular formula C10H8O B3249451 Naphthalene-1(4H)-one CAS No. 19369-49-4

Naphthalene-1(4H)-one

Cat. No.: B3249451
CAS No.: 19369-49-4
M. Wt: 144.17 g/mol
InChI Key: NJEAJBBKRDXYPX-UHFFFAOYSA-N
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Description

Contextualization of Naphthalene-1(4H)-one within the Naphthalenone Chemical Class

This compound belongs to the naphthalenone class of organic compounds, which are characterized by a naphthalene (B1677914) ring system containing a ketone group. ontosight.ai This class is further divided based on the position of the carbonyl group and the degree of saturation in the naphthalene core. This compound, specifically, features the ketone at the C1 position and a non-aromatic carbon at the C4 position, leading to a partially hydrogenated ring. This structural feature distinguishes it from its fully aromatic counterpart, naphthol, and its other isomeric forms. The naphthalenone framework is found in various natural products and has been a target for synthetic chemists due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties. ontosight.ai

Historical Trajectory and Evolution of Research on Naphthalenone Systems

Research into naphthalenone systems has evolved significantly over the decades. Initially, interest was sparked by the isolation of naphthalenone-containing natural products. The recognition of their potential as bioactive molecules spurred efforts to synthesize and modify these structures. Early research focused on understanding the fundamental reactivity and properties of the naphthalenone core. More recently, with the advent of modern analytical and computational techniques, research has become more nuanced. Scientists are now able to explore the subtle electronic effects of substituents on the naphthalenone ring and to design synthetic pathways to create complex derivatives with specific biological targets in mind. asm.orgnih.govresearchgate.net The ongoing exploration of fungal genomes, for instance, continues to reveal novel biosynthetic pathways leading to diverse naphthalenone compounds, highlighting the untapped potential of this chemical class. asm.orgnih.govresearchgate.net

Tautomeric and Isomeric Relationships in Naphthalenone Chemistry

A key aspect of naphthalenone chemistry is the existence of tautomers and isomers. Tautomerism, the interconversion of constitutional isomers, is a prominent feature. For instance, 1-naphthol (B170400) is a tautomer of both 1(2H)-naphthalenone and 1(4H)-naphthalenone. The equilibrium between these forms is influenced by factors such as the solvent and the presence of other functional groups. researchgate.net

Isomerism, where compounds share the same molecular formula but have different structural arrangements, is also crucial. The primary isomers of interest are 1(2H)-naphthalenones and 1(4H)-naphthalenones, which differ in the position of the non-aromatic carbon in the ketone-containing ring. This seemingly small structural difference can lead to significant variations in their chemical reactivity and stability. tandfonline.com For example, the position of the double bond within the partially saturated ring influences the molecule's susceptibility to different types of chemical reactions.

Feature1(2H)-NaphthalenoneThis compound
Structure The non-aromatic carbon is at the C2 position.The non-aromatic carbon is at the C4 position.
Tautomerism Exists in equilibrium with 1-naphthol.Exists in equilibrium with 1-naphthol.
Reactivity The positioning of the double bond influences its reactivity in addition and substitution reactions.The positioning of the double bond influences its reactivity in addition and substitution reactions.

Fundamental Reactivity Patterns and Structural Features of this compound Frameworks

The reactivity of the this compound framework is dictated by its key structural features: the enone system (an α,β-unsaturated ketone) and the diene system within the partially saturated ring. These features make it susceptible to a variety of chemical transformations.

Oxidation and Reduction: The ketone group can be reduced to a secondary alcohol. Conversely, oxidation can lead to the formation of quinone-type structures.

Substitution Reactions: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups, allowing for the synthesis of a wide array of derivatives.

Addition Reactions: The double bonds in the ring system can undergo addition reactions. For example, the treatment of a related 1,4-dihydronaphthalene (B28168) derivative with bromine induced bromoarylation. acs.org

Cyclization and Condensation: The reactive nature of the naphthalenone core allows it to participate in cyclization and condensation reactions to form more complex polycyclic systems. For instance, a derivative of this compound can be prepared through the condensation of N1,N1-diethylbenzene-1,4-diamine and Naphthalen-1-ol. chemicalbook.com

The synthesis of this compound and its derivatives often involves multi-step processes. A common strategy involves the cyclization of precursor molecules. For example, 5-nitro-3,4-dihydro-1(2H)-naphthalenone can be synthesized through the cyclization of 4-(2-nitrophenyl)butyronitrile (B8592348). google.com Another approach involves the dearomative transformation of 1-naphthylmethylamines. acs.org The choice of synthetic route depends on the desired substitution pattern on the final product. nih.govthieme-connect.comnih.gov

Reaction TypeReagents/ConditionsProduct Type
Reduction of Ketone Sodium borohydride (B1222165) Secondary Alcohol
Oxidation Potassium permanganate (B83412) Quinone Derivatives
Substitution Halogenating agentsHalogenated Naphthalenones
Bromoarylation Bromine in acetonitrile (B52724) acs.orgBicyclo[3.3.1]nonane derivative
Condensation N1,N1-diethylbenzene-1,4-diamine and Naphthalen-1-ol chemicalbook.com4-[[4-(diethylamino)phenyl]imino]naphthalen-1(4H)-one
Cyclization Acid-catalyzed cyclization of 4-(2-nitrophenyl)butyronitrile google.com5-nitro-3,4-dihydro-1(2H)-naphthalenone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEAJBBKRDXYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328-01-4
Record name C.I. Acid Black 47
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-[4H]-naphthalenone, 5-hydroxy-4-imino-8-(phenylamino)-, sulfonated
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Synthetic Methodologies and Strategies for Naphthalene 1 4h One and Its Functionalized Analogues

Classical and Established Synthetic Routes to Naphthalenones

Cyclization and Condensation Reactions

Cyclization and condensation reactions represent some of the most fundamental and widely employed methods for the construction of the naphthalenone core. Friedel-Crafts cyclization is a prominent example, often utilized to form the six-membered ring of the tetralone system. For instance, the synthesis of 6-amino-1-tetralone, a valuable intermediate, can be achieved through a synthetic sequence where a key step is the Friedel-Crafts cyclization of an acetamido acid. orgsyn.org This intramolecular electrophilic aromatic substitution reaction effectively closes the ring to furnish the desired tetralone structure.

Furthermore, the electrophilic cyclization of alkynes provides a versatile route to substituted naphthalenes, which can be precursors to naphthalenones. nih.gov Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization using reagents such as iodine monochloride (ICl), iodine (I2), or bromine (Br2) to yield a variety of substituted naphthalenes under mild conditions. nih.gov

Starting MaterialReagentsProductYieldReference
β-Benzoylpropionic acid derivativePolyphosphoric acid6-Acetamido-1-tetraloneNot specified orgsyn.org
1,5-Naphthalenediolo-Dichlorobenzene, AlCl3/AlBr34-(3,4/2,3-Dichlorophenyl)-5-hydroxy-1-tetraloneHigh nih.govresearchgate.net
Arene-containing propargylic alcoholICl, NaHCO3, CH3CNSubstituted naphthalene (B1677914)Good to Excellent nih.gov

Oxidative Transformations of Naphthalene Derivatives

The oxidation of naphthalene and its partially saturated derivatives is a direct and effective method for the synthesis of naphthalenones. The controlled oxidation of naphthalene itself can lead to the formation of stable intermediates which can be further transformed into naphthalenones. researchgate.net For instance, the photocatalytic air purification of naphthalene can result in its oxidative transformation. researchgate.net

A significant pathway involves the oxidation of dihydronaphthalenes. Biotransformation of 1,2- and 1,4-dihydronaphthalene (B28168) substrates using microorganisms such as Pseudomonas putida can yield arene hydrates and cis-dihydro naphthalenediols through dioxygenase-catalyzed reactions. rsc.org These enzymatic systems, like the naphthalene dioxygenase from Pseudomonas sp., are capable of incorporating molecular oxygen into the aromatic nucleus to form dihydroxylated intermediates. nih.gov These intermediates can then be further manipulated to yield naphthalenones. For example, the oxidation of 1,2-dihydronaphthalene (B1214177) can lead to the formation of 1,2-dihydroxy-1,2-dihydronaphthalene, a precursor that can be converted to naphthalenone. nih.gov

The chemical oxidation of dihydronaphthalenes is also a well-established method. Various oxidizing agents can be employed to convert dihydronaphthalenes to the corresponding naphthalenones. This transformation is a key step in many multi-step syntheses of complex naphthalenone derivatives.

SubstrateReagent/CatalystProductKey TransformationReference
NaphthaleneHydroxyl radicalOxidized intermediatesHydroxylation researchgate.net
1,2-DihydronaphthalenePseudomonas putida UV4(1R,2S)-1,2-Dihydronaphthalene-1,2-diolDioxygenase-catalyzed dihydroxylation rsc.org
NaphthaleneNaphthalene dioxygenase from Pseudomonas sp.(+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthaleneEnzymatic dioxygenation nih.gov

Contemporary and Advanced Synthetic Protocols

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNA) reactions provide a powerful tool for the functionalization of the naphthalene core, enabling the introduction of a wide range of substituents. wikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. libretexts.org

A notable example involves the reaction of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles. elsevierpure.com In this system, the methoxy (B1213986) group is readily displaced by Grignard reagents, alkoxides, and amides, leading to the formation of 1-substituted-2-(diphenylphosphinyl)naphthalenes. elsevierpure.com Subsequent reduction of the phosphine (B1218219) oxide provides access to diphenyl(1-substituted-2-naphthyl)phosphines. elsevierpure.com

Similarly, 1-dialkylamino-2,4-dinitronaphthalenes undergo facile nucleophilic aromatic substitution. rsc.org The dialkylamino group can be rapidly replaced by primary amines, particularly in a solvent like dimethyl sulfoxide. rsc.org This amine-amine exchange allows for the synthesis of various N-substituted 2,4-dinitronaphthalenes. rsc.org These approaches highlight the utility of SNA in the synthesis of highly functionalized naphthalene derivatives, which can be further elaborated to naphthalenones.

SubstrateNucleophileProductReaction TypeReference
1-Methoxy-2-(diphenylphosphinyl)naphthaleneGrignard reagents, alkoxides, amidesDiphenyl(1-substituted-2-naphthyl)phosphine oxidesSNAr elsevierpure.com
1-Dialkylamino-2,4-dinitronaphthalenePrimary aminesN-Substituted-2,4-dinitronaphthalenesSNAr rsc.org

Organocatalytic and Metal-Catalyzed Synthetic Pathways

Modern synthetic chemistry has seen a surge in the development of organocatalytic and metal-catalyzed reactions, which often offer high efficiency, selectivity, and mild reaction conditions. An organocatalytic approach for the synthesis of highly fluorescent naphthalene derivatives has been reported, featuring a hydrogen atom transfer mechanism. researcher.liferesearchgate.net This method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst under neat and mild conditions, allowing for both oxidation and reduction to occur in a one-pot process with high atom economy. researcher.liferesearchgate.net Furthermore, atroposelective organocatalytic synthesis has been employed to generate axially chiral 1,2´-binaphthalene-3´-carbaldehydes under mechanochemical conditions, showcasing the power of organocatalysis in constructing complex chiral structures. rsc.org

Transition metal catalysis is also a cornerstone of modern naphthalene synthesis. Rhodium-catalyzed three-component carbene coupling reactions have been developed for the efficient synthesis of related structures. researchgate.net Manganese dioxide (MnO2) has been shown to promote a cascade reaction of styrylynols to produce fused tricycles with a naphthalene core under ambient conditions. unipr.it This process involves a sequential oxidation, a step-wise Diels-Alder cyclization, and a final rearomatization. unipr.it Palladium nanoparticles have also demonstrated high activity as catalysts for Suzuki-Miyaura and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds in the synthesis of substituted naphthalenes. rsc.org

Catalyst TypeReactionKey FeaturesReference
Organocatalyst (DBU)Hydrogen atom transferNeat, mild conditions, one-pot oxidation/reduction researcher.liferesearchgate.net
Organocatalyst (BINOL-phosphoric acid)Michael/aldol cascadeAtroposelective, mechanochemical conditions rsc.org
Metal Catalyst (Rhodium)Three-component carbene couplingEfficient synthesis of related structures researchgate.net
Metal Catalyst (MnO2)Cascade cyclizationAmbient conditions, sequential oxidation/Diels-Alder/aromatization unipr.it
Metal Catalyst (Palladium nanoparticles)Suzuki-Miyaura/Sonogashira reactionsHigh catalytic activity for C-C bond formation rsc.org

Multi-component Reaction Strategies for Naphthalenone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comorganic-chemistry.org This approach offers significant advantages in terms of step economy, atom economy, and the generation of molecular diversity. nih.govcaltech.edu

An efficient one-pot, three-component reaction has been developed for the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.net This reaction involves 2-hydroxynaphthalene-1,4-dione, an aromatic aldehyde, and a heterocyclic or carbocyclic amine in the presence of a catalytic amount of indium(III) chloride (InCl3) in refluxing water. researchgate.net This method is characterized by its mild reaction conditions, high yields, operational simplicity, and environmentally friendly solvent. researchgate.net

While not exclusively for naphthalenones, several classical MCRs can be adapted for the synthesis of highly functionalized heterocyclic systems that can be related to or serve as precursors for naphthalenone derivatives. These include the Hantzsch dihydropyridine (B1217469) synthesis, the Biginelli reaction, and the Ugi reaction, which are powerful tools for the rapid construction of complex molecular architectures. tcichemicals.comorganic-chemistry.orgnih.govnih.gov For instance, a one-pot multi-component reaction between 4-chlororesorcinol, ethyl cyanoacetate, and a chlorobenzaldehyde can lead to the synthesis of 4H-chromene derivatives, which share some structural similarities with naphthalenones. researchgate.net

Green Chemistry Advancements (e.g., Microwave-Assisted, Ultrasound Irradiation, On-Water Synthesis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of naphthalenone frameworks, aiming to reduce waste, energy consumption, and the use of hazardous materials. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and on-water reactions have emerged as powerful alternatives to conventional heating methods, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions directly and efficiently. For the synthesis of naphthalenone analogues and related structures, this has resulted in significant rate enhancements. For instance, the synthesis of 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones from 2-hydroxy-1-naphthaldehyde (B42665) oxime has been achieved using both thermal and microwave irradiation conditions. Similarly, the preparation of 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives from 2-hydroxy-1,4-naphthalen-1,4-dione and various aromatic aldehydes in water was effectively carried out under microwave irradiation for 15 minutes at 70°C. nih.gov This method has also been successfully applied to the synthesis of other naphthalene derivatives, such as 4-phenyl-1,8-naphthalimide, where microwave-assisted reactions proved to be faster and more efficient than conventional oil-bath heating. nih.gov Studies comparing microwave-assisted methods to conventional reflux for synthesizing compounds like 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea demonstrated a reduction in reaction time from 6 hours to just 5 minutes, with yields improving from 31-82% to 82-89%. nih.gov

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This has proven beneficial for synthesizing naphthalenone-related structures, particularly in heterogeneous systems. The synthesis of 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives was accomplished in water at room temperature within just 5 minutes using ultrasonic irradiation. nih.gov This catalyst-free approach often results in high yields and short reaction times. acs.org Ultrasound has also been employed to promote the synthesis of 2-organoselanyl-naphthalenes in an aqueous medium, yielding moderate to good yields (56–94%) in short reaction times (0.25–2.3 hours). mdpi.com

On-Water Synthesis: Performing organic reactions in water as a solvent is a key goal of green chemistry. The synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been efficiently achieved through a one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines in refluxing water. researchgate.net This method is noted for its operational simplicity, high yields, and easy work-up procedures, often requiring only filtration. researchgate.net

The following table summarizes key findings from various green chemistry approaches to synthesizing naphthalenone analogues.

MethodologyReactantsProductConditionsReaction TimeYieldReference
Microwave Irradiation2-hydroxy-1,4-naphthalen-1,4-dione, Aromatic aldehydes3,3'-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivativesWater, 70°C15 minExcellent nih.gov
Ultrasound Irradiation2-hydroxy-1,4-naphthalen-1,4-dione, Aromatic aldehydes3,3'-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivativesWater, Room Temp.5 minExcellent nih.gov
Microwave Irradiation4-Bromo-1,8-naphthalic anhydride, Phenyl boronic acid4-Phenyl-1,8-naphthalimideDMF/Water, Na2CO3, Pd(PPh3)430 minMore efficient than conventional nih.gov
On-Water Synthesis2-hydroxynaphthalene-1,4-dione, Aromatic aldehydes, AminesFluorescent hydroxyl naphthalene-1,4-dione derivativesWater, InCl3, RefluxNot specifiedHigh researchgate.net
Ultrasound IrradiationAlkynols, Diaryl diselenides2-Organoselanyl-naphthalenesWater, Oxone®0.25–2.3 h56–94% mdpi.com

Stereoselective and Asymmetric Synthesis of Naphthalenone Scaffolds

The development of stereoselective and asymmetric methods for the synthesis of naphthalenone scaffolds is crucial for accessing optically active compounds, which are of significant interest in medicinal chemistry and materials science. These strategies focus on controlling the formation of stereocenters to produce specific enantiomers or diastereomers.

Organocatalysis has also emerged as a powerful tool. An organocatalytic asymmetric dearomative spirocyclization/oxa-Michael addition sequence has been developed for substrates containing two naphthol motifs. acs.org This reaction proceeds through a chiral vinylidene ortho-quinone methide (VQM) intermediate to generate densely functionalized tetralone products in high yields with excellent diastereo- and enantioselectivities. acs.org Chiral phosphoric acids, a class of organocatalysts, have been effectively used in asymmetric Friedel–Crafts reactions to construct chiral scaffolds.

Biocatalysis: Biocatalytic methods offer an environmentally friendly route to chiral molecules. The enantioselective reduction of 1-tetralone (B52770) to (R)-1-tetralol has been achieved using the whole-cell biocatalyst Lactobacillus paracasei BD101. nih.gov This biocatalytic reduction produces the optically active alcohol in an enantiopure form with a high yield (95%) on a gram scale, presenting a clean and economical alternative to chemical catalysts. nih.gov

Diastereoselective Synthesis: The asymmetric synthesis of 4,4-disubstituted 1-naphthalenones has been explored where diastereoselectivity is influenced by the choice of metal alkoxides. Furthermore, a highly diastereoselective cyclization has been reported in the electrochemical synthesis of novel polycyclic naphthalenone motifs from naphthols, where a solvent cage effect is believed to control the stereochemical outcome. nih.gov

The table below highlights selected research on the stereoselective synthesis of naphthalenone-related structures.

MethodSubstrateCatalyst/ReagentProductStereoselectivityReference
Asymmetric C-C/C-H Activation3-ArylcyclopentanonesPd and Rh catalysts1-Tetralones with C4 quaternary stereocenterHigh enantioselectivity nih.gov
Organocatalytic DearomatizationSubstrates with two naphthol motifsOrganocatalystDensely functionalized tetralonesHigh diastereo- and enantioselectivities acs.org
Biocatalytic Reduction1-TetraloneLactobacillus paracasei BD101(R)-1-Tetralol>99% ee nih.gov
Electrochemical CyclizationNaphtholsElectrochemical synthesis in HFIPPolycyclic naphthalenone motifHighly diastereoselective nih.gov

Mechanistic Investigations of Chemical Transformations Involving Naphthalene 1 4h One Systems

Photochemical Rearrangements and Isomerizations

The interaction of Naphthalene-1(4H)-one systems with light induces a variety of complex molecular transformations. These photochemical reactions are governed by the behavior of the molecule in its electronically excited states, leading to rearrangements and isomerizations that are often inaccessible through thermal pathways.

Photoisomerization Pathways (e.g., Bond-Crossing Mechanisms, Alkyl Migration)

Upon absorption of light, enone systems like α-tetralone can undergo n–π* excitation, leading to the formation of an excited triplet state through intersystem crossing (ISC). baranlab.org This diradical triplet state is significantly more stable than its singlet counterpart and is the key intermediate in many photochemical rearrangements. baranlab.org

One common pathway for dienones involves β,β-bonding, where the β-carbons of the enone system form a new bond, creating a bicyclic cyclopropane (B1198618) intermediate. baranlab.orgstackexchange.com This intermediate is highly strained and can undergo further rearrangements. A subsequent "slither" mechanism, involving one or two 1,2-shifts, can lead to the exchange of the β and γ carbons, resulting in a rearranged product. baranlab.org In the case of 4,4-disubstituted cyclohexa-2,5-dien-1-ones, a related system, photolysis leads to a cyclopropyl (B3062369) intermediate which can then reopen to form a five-membered ring structure, ultimately yielding a [3.1.0] bicyclic product. stackexchange.com

Another significant photoisomerization pathway is the conversion between geometric isomers (cis-trans isomerization), which is fundamental in molecular photoswitches. oit.edupageplace.de Light energy can unpair the electrons in a π-bond, allowing for rotation around the remaining single bond. When the π-bond reforms, the opposite geometric isomer can be generated. oit.edu This process is exceptionally rapid, occurring on the scale of picoseconds, and is the basis for vision, where retinal isomerizes from a cis to a trans form upon light absorption. oit.edu

Excited-State Proton Transfer (ESIPT) Dynamics

Excited-State Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is particularly relevant for derivatives of naphthalene (B1677914) containing hydroxyl groups, such as 1-naphthol (B170400), which can be considered a conceptual analogue of the enol form of this compound. The acidity of phenolic protons increases dramatically upon photoexcitation, facilitating ultrafast proton transfer.

The efficiency of ESIPT is also influenced by the molecular structure and the presence of other functional groups. In certain phenylnaphthols, ESIPT occurs directly from the hydroxyl group to a carbon position on the naphthalene ring, proceeding through a conical intersection with the ground state. researchgate.net In other isomers, a solvent-assisted proton transfer is observed, which is generally less efficient. researchgate.net

Table 1: ESIPT Dynamics of 1-Naphthol in Different Environments

EnvironmentDeprotonation TimeKey ObservationReference
Aqueous Solution~35 psUltrafast deprotonation, almost exclusive anion emission. bose.res.in
Cationic Micelles (CTAB)~600 psSignificant retardation of proton transfer. bose.res.in
Anionic Micelles (SDS)Rise time: ~600 psRise time of anion is faster than decay of neutral form, indicating probes in different locations. bose.res.in
Neutral Micelles (TX-100R)Rise time: ~1.8 nsRise time of anion is faster than decay of neutral form. bose.res.in

Nucleophilic and Electrophilic Reactivity Studies

The dual nature of the this compound system, with its electron-rich aromatic ring and electrophilic carbonyl center, dictates its reactivity towards a wide range of nucleophiles and electrophiles.

Mechanism of Nucleophilic Additions to Carbonyl Centers

The carbonyl group in α-tetralone is a primary site for nucleophilic attack. The carbon atom of the C=O group is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the double bond. masterorganicchemistry.com The fundamental mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon. libretexts.org This step changes the hybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral), breaking the C=O π-bond and pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org In a subsequent step, this alkoxide is typically protonated by an acid source to yield an alcohol product. libretexts.org

The regioselectivity of nucleophilic attack on naphthalene systems can be influenced by steric and electronic factors. For instance, in reactions with organolithium reagents, the choice between 1,2-addition (at the carbonyl carbon) and 1,4-addition (conjugate addition) depends on the steric bulk of the reagents and the solvent. jst.go.jpnih.gov Sterically hindered substrates and reagents tend to favor 1,4-addition. jst.go.jp The use of coordinating solvents like THF, especially with additives like HMPA, also promotes 1,4-addition by forming solvent-separated ion pairs. jst.go.jpnih.gov

Table 2: Factors Influencing Regioselectivity of Nucleophilic Addition to Naphthalene Systems

FactorFavors 1,2-Addition (Direct)Favors 1,4-Addition (Conjugate)Reference
Nucleophile Sterics Less bulky (e.g., n-BuLi)More bulky (e.g., sec-BuLi) jst.go.jpnih.gov
Substrate Sterics Less hindered carbonylMore hindered carbonyl jst.go.jp
Solvent Non-coordinating solventsCoordinating solvents (e.g., THF) jst.go.jp
Cosolvent -Coordinating additives (e.g., HMPA, DMPU) jst.go.jpnih.gov

Direct and Indirect Electrophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS). In naphthalene itself, electrophilic attack preferentially occurs at the α-position (C1) because the corresponding carbocation intermediate (arenium ion) is more stable. pearson.comonlineorganicchemistrytutor.comyoutube.com This increased stability arises from the ability to draw more resonance structures that preserve the aromaticity of the adjacent, unattacked benzene ring. onlineorganicchemistrytutor.comstackexchange.com

For α-tetralone, the situation is more complex due to the presence of the electron-withdrawing carbonyl group and the activating alkyl portion of the fused ring. Direct nitration of α-tetralones is often low-yielding. materialsciencejournal.org The regioselectivity depends on the specific reagents and the presence of other substituents. For example, nitration of 5-methoxy-1-tetralone (B1585004) with Cu(NO₃)₂ / Ac₂O yields a mixture of the 6-nitro and 8-nitro products. materialsciencejournal.org

An indirect mechanism for functionalization involves intramolecular Friedel-Crafts acylation. For example, 4-phenylbutanoic acid can be cyclized to form α-tetralone in the presence of a strong acid catalyst like polyphosphoric acid. acs.orgwikipedia.org This reaction proceeds via the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring intramolecularly. acs.org

Michael 1,4-Addition Mechanisms in Naphthoquinone Systems

The Michael addition is a crucial carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org 1,4-Naphthoquinone (B94277) and its derivatives are excellent Michael acceptors due to their conjugated enone system. mdpi.comnih.gov This reactivity is central to both their synthetic utility and their biological activity. nih.govbeilstein-journals.org

The mechanism begins with the deprotonation of the Michael donor by a base to generate a stabilized carbanion or another nucleophile (e.g., a thiol). wikipedia.org This nucleophile then attacks the β-carbon of the naphthoquinone ring system in a 1,4-conjugate addition. nih.govresearchgate.net This attack forms a new carbon-nucleophile bond and generates an enolate intermediate, where the negative charge is delocalized across the oxygen and carbon atoms. wikipedia.org Finally, the enolate is protonated by a proton source (like the conjugate acid of the base or the solvent) to yield the final adduct. wikipedia.org

The reaction has been extensively developed for asymmetric synthesis, using chiral organocatalysts to control the stereochemical outcome. beilstein-journals.orgnih.govrsc.org For instance, bifunctional catalysts like tertiary amine-thioureas can activate both the nucleophile (2-hydroxy-1,4-naphthoquinone) and the electrophile (a nitroalkene) simultaneously, leading to high yields and excellent enantioselectivities. beilstein-journals.orgnih.gov

Redox Mechanisms and Electron Transfer Processes in Naphthalenone Chemistry

The redox chemistry of the 1-naphthol/Naphthalene-1(4H)-one tautomeric system is complex, often involving one-electron transfer processes to form radical species. While direct studies on the redox potential of the transient this compound are scarce, its involvement can be inferred from the oxidation products of 1-naphthol.

The oxidation of 1-naphthol can proceed through various pathways, depending on the oxidant and reaction conditions. In many cases, the initial step is the formation of a 1-naphthoxy radical through the removal of a hydrogen atom from the hydroxyl group of 1-naphthol. This radical species is a key intermediate in the formation of various oxidation products, including naphthoquinones. researchgate.netnih.gov Theoretical studies have shown that in the oxidation of 1-naphthol by hydroxyl radicals, the formation of hydroxyl adducts to the naphthalene ring is a favorable pathway, leading to dihydroxynaphthalenes which can be further oxidized. researchgate.netnih.gov

While the direct one-electron oxidation of this compound is not well-documented, its formation as an intermediate in redox reactions of 1-naphthol is plausible, particularly in electrochemical processes. The electrochemical oxidation of 1-naphthol is known to produce polymeric films on electrode surfaces, suggesting the formation of reactive intermediates that can undergo coupling reactions. The initial oxidation likely forms the 1-naphthoxy radical, which can exist in resonance with a radical cation of this compound. This delocalization of the unpaired electron would influence the subsequent reaction pathways.

The toxicity of 1-naphthol has been linked to its metabolic conversion to 1,2- and 1,4-naphthoquinone, which can undergo redox cycling and generate reactive oxygen species. This bio-oxidation process likely involves enzymatic hydroxylations and subsequent oxidations where keto-enol tautomerism could play a mechanistic role.

Table 1: Key Intermediates in the Redox Chemistry of the 1-Naphthol/Naphthalene-1(4H)-one System

IntermediateFormation PathwaySubsequent Reactions
1-Naphthoxy RadicalOne-electron oxidation of 1-naphtholDimerization, further oxidation to naphthoquinones, reaction with other radical species
This compound Radical CationResonance form of 1-naphthoxy radicalElectrophilic attack, coupling reactions
Hydroxyl AdductsAddition of hydroxyl radicals to the naphthalene ring of 1-naphtholDehydration to form naphthoxy radicals, further oxidation to dihydroxynaphthalenes and naphthoquinones

Role of Catalysis in Modulating Naphthalenone Reaction Mechanisms

Catalysis plays a crucial role in directing the chemical transformations of the 1-naphthol/Naphthalene-1(4H)-one system, influencing both the rate and selectivity of reactions. Both acid and base catalysis are significant in the interconversion of the tautomers, and various catalysts can modulate the subsequent reactions of the naphthalenone intermediate.

The keto-enol tautomerization of 1-naphthol to this compound is subject to both acid and base catalysis. libretexts.org In acidic conditions, protonation of the carbonyl oxygen of the keto form can facilitate enolization. Conversely, in basic media, deprotonation of the α-carbon of the keto form or the hydroxyl group of the enol form can accelerate the interconversion. The pH of the medium can, therefore, significantly affect the concentration of the more reactive this compound tautomer.

A significant area where catalysis impacts naphthalenone chemistry is in dearomatization reactions. The catalytic asymmetric dearomatization (CADA) of naphthols provides a powerful method for the synthesis of chiral naphthalenones. researchgate.netresearchgate.net These reactions often employ transition metal catalysts or organocatalysts to achieve high enantioselectivity. For instance, palladium-catalyzed dearomatization of naphthols has been extensively studied. researchgate.net The mechanism of these reactions often involves the coordination of the catalyst to the naphthol, facilitating a nucleophilic attack that disrupts the aromaticity and forms the naphthalenone core. The nature of the catalyst and the ligands employed are critical in controlling the stereochemical outcome of the reaction.

Organocatalytic methods have also emerged as a powerful tool for the asymmetric dearomatization of naphthols. Chiral phosphoric acids, for example, can catalyze the enantioselective amination of naphthols, proceeding through a dearomatized naphthalenone intermediate. researchgate.net Similarly, chiral quinuclidine-based catalysts have been successfully used for the enantioselective chlorinative dearomatization of naphthols, affording chiral naphthalenones with a chlorine-containing stereocenter. nih.gov In these reactions, the catalyst activates the electrophile and directs its attack on the naphthol substrate in a stereocontrolled manner.

The enzymatic catalysis in biological systems also highlights the role of catalysts in modulating naphthalenone chemistry. For instance, in the biodegradation of 1-naphthol, enzymes catalyze the hydroxylation of the naphthalene ring, a key step in its metabolism. researchgate.net While the direct involvement of this compound in these enzymatic reactions is not always explicitly detailed, the principles of keto-enol tautomerism suggest it could be a transient intermediate in the enzymatic active site.

Table 2: Examples of Catalytic Systems in Naphthol Transformations

Catalyst TypeReactionRole of Catalyst
Transition Metal (e.g., Palladium)Dearomatization of naphtholsActivates the naphthol and/or the reaction partner, controls stereoselectivity
Organocatalyst (e.g., Chiral Phosphoric Acid)Asymmetric dearomatization of naphtholsActivates the electrophile, provides a chiral environment for enantioselective bond formation
Acid/BaseKeto-enol tautomerizationAccelerates the interconversion between 1-naphthol and this compound
EnzymesBiodegradation of 1-naphtholCatalyzes specific hydroxylation and oxidation reactions

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. In the context of the naphthalenone/naphthol system, NMR is crucial for confirming the dominant tautomeric form present under analytical conditions.

While direct and comprehensive 1D and 2D NMR studies on the unstable Naphthalene-1(4H)-one are not available due to its transient nature, extensive NMR data exists for its stable enol tautomer, 1-naphthol (B170400). The experimental spectrum of a sample invariably corresponds to that of 1-naphthol, confirming the position of the tautomeric equilibrium.

The ¹H NMR spectrum of 1-naphthol displays characteristic signals in the aromatic region, corresponding to the seven protons on the naphthalene (B1677914) ring system, and a signal for the hydroxyl proton. The ¹³C NMR spectrum shows ten distinct signals, eight for the sp²-hybridized carbons of the aromatic rings and two for the carbons bearing the hydroxyl group and the ring fusion.

Although detailed 2D NMR analyses like COSY, HSQC, and HMBC are routinely applied to derivatives, for the parent 1-naphthol, the primary utility is the unambiguous assignment of the proton and carbon signals, confirming the aromatic structure rather than the keto form. For instance, in substituted aminonaphthoquinone derivatives, techniques such as gDQCOSY and gHSQCAD have been effectively used to elucidate complex structures and assign chemical shifts. These methods would similarly confirm the proton-proton and proton-carbon correlations expected for the 1-naphthol structure if applied.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Naphthol (Note: Exact chemical shifts can vary based on solvent and concentration. The data below is a representative compilation.)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-~151.8
C2~7.28~109.5
C3~7.51~126.2
C4~7.39~120.9
C4a-~127.5
C5~7.85~125.1
C6~7.48~126.4
C7~7.53~125.8
C8~8.10~121.5
C8a-~134.5
1-OH~5.0 (broad)-

Computational NMR Chemical Shift Prediction and Experimental Validation

Computational chemistry provides a powerful tool to predict NMR spectra, offering insights into the properties of unstable species like this compound. By using methods such as Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C chemical shifts for the keto tautomer.

These predicted values for this compound would be expected to differ significantly from the experimentally observed values for 1-naphthol. Key differences would include:

¹H NMR: The appearance of signals corresponding to aliphatic protons at the C4 position (a methylene (B1212753) group, -CH₂-), likely in the range of 3-4 ppm, and vinyl protons at C2 and C3.

¹³C NMR: The presence of a signal for a carbonyl carbon (C=O) at C1, expected to be significantly downfield (>190 ppm), and a signal for an aliphatic sp³-hybridized carbon at C4.

Validation of these computational predictions against experimental data for stabilized derivatives, such as certain Schiff bases which exist in the keto-amine form, has shown good agreement. For example, studies on 1-[(phenylamino)methylene]naphthalen-2(1H)-one derivatives confirm the keto tautomer structure through various spectroscopic methods, including NMR, which aligns with computational models.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Mechanistic Insights

For the 1-naphthol/Naphthalene-1(4H)-one system, FTIR and Raman spectra are definitive in identifying the dominant tautomer. The experimental spectrum is that of 1-naphthol, characterized by:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

The absence of a strong carbonyl (C=O) stretching band, which would be expected around 1650-1700 cm⁻¹ for the keto tautomer, this compound.

Aromatic C=C stretching vibrations typically observed in the 1400-1600 cm⁻¹ region.

C-O stretching vibrations, often seen around 1200-1300 cm⁻¹.

Studies on 1-naphthol have provided detailed assignments of its vibrational modes. For example, a very strong peak observed around 1389 cm⁻¹ in the Raman spectrum is attributed to C-C and C-O stretching vibrations. researchgate.net The analysis of vibrational spectra, often aided by DFT calculations, confirms the Cₛ point group symmetry for the 1-naphthol molecule. ias.ac.in

Table 2: Selected Vibrational Frequencies for 1-Naphthol

Vibrational Mode Frequency (cm⁻¹) Technique
O-H Stretch~3200-3600FTIR
Aromatic C-H Stretch~3050Raman
C=C/C-O Stretch1389 (very strong)Raman
C-C Stretch / C-H Bend1264, 1233Raman
OH / C-H In-plane Bend1166, 1139Raman

High-Resolution Mass Spectrometry (HR-MS, ESI-MS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HR-MS) provides precise mass measurements, allowing for the determination of a compound's elemental formula. For both this compound and 1-naphthol, the molecular formula is C₁₀H₈O, corresponding to a monoisotopic mass of approximately 144.0575 g/mol . nih.gov

While HR-MS would confirm the molecular formula, tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways, which can provide structural information. The fragmentation pattern observed experimentally is that of 1-naphthol. Under techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ is formed and then fragmented.

The fragmentation of 1-naphthol is characteristic of an aromatic alcohol. Common fragmentation pathways involve:

Loss of a hydrogen atom to form a stable ion.

Loss of carbon monoxide (CO) to form an indanyl cation.

Cleavage of the naphthalene ring system.

In one documented APCI-MS/MS analysis of the [M+H]⁺ ion of 1-naphthol (m/z 145.0647), major fragment ions were observed at m/z 117.0697 and 127.0541, corresponding to the loss of CO and H₂O, respectively, and subsequent rearrangements. massbank.eu This fragmentation is consistent with the stable aromatic structure of 1-naphthol.

Table 3: Key Mass Spectrometry Data for 1-Naphthol

Parameter Value
Molecular FormulaC₁₀H₈O
Exact Mass144.0575 g/mol
Precursor Ion ([M+H]⁺)m/z 145.0648
Major Fragment Ion (CID)m/z 117.0697 ([C₉H₉]⁺)

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Elucidation

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The spectra of 1-naphthol are well-characterized and distinct from what would be expected for the non-aromatic keto tautomer. 1-naphthol is known to be a fluorescent compound. wikipedia.org

The UV-Vis absorption spectrum of 1-naphthol in a nonpolar solvent like n-hexane shows two distinct electronic transitions, characteristic of the naphthalene chromophore: the ¹Lₐ and ¹Lₑ bands. researchgate.net The origin of the S₀ → S₁ (¹Lₑ) transition is located around 321 nm (31,095 cm⁻¹), while the S₀ → S₂ (¹Lₐ) transition begins around 301 nm (33,200 cm⁻¹). researchgate.net In methanol (B129727), a representative absorption maximum is noted at 324 nm. chemicalbook.com

Upon excitation, 1-naphthol exhibits fluorescence. Its photophysical properties, including excited-state proton transfer, have been extensively studied. The acidity of the hydroxyl group increases significantly upon photoexcitation, a phenomenon harnessed in various applications. acs.org The fluorescence emission spectrum of naphthalene derivatives is a key characteristic, and the introduction of substituents can significantly shift the emission maxima and alter the fluorescence quantum yields. mdpi.com

In contrast, this compound, with its cross-conjugated dienone system, would be expected to have a significantly different absorption spectrum, likely with a λₘₐₓ at a longer wavelength corresponding to a π→π* transition, and different fluorescence properties.

Table 4: Photophysical Properties of 1-Naphthol

Parameter Value Solvent
Absorption λₘₐₓ (S₀→S₁)~321 nmn-Hexane
Absorption λₘₐₓ (S₀→S₂)~301 nmn-Hexane
Representative λₘₐₓ324 nmMethanol
FluorescenceYesVarious

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state. As this compound is unstable, a crystal structure for the parent keto compound has not been reported. However, the crystal structure of its stable tautomer, 1-naphthol (α-naphthol), has been determined.

Crystals of 1-naphthol are monoclinic, belonging to the space group P2₁/a. iucr.org The structure reveals that the molecules are linked into chains via intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules. The O-H···O distance is 2.79 Å, a typical length for such bonds. iucr.org The naphthalene ring system is essentially planar, as expected for an aromatic compound. This crystallographic data provides conclusive evidence that the molecule exists in the enol form in the solid state.

While the parent keto tautomer cannot be crystallized, derivatives can be designed to stabilize the keto form, allowing for crystallographic analysis. For example, the crystal structures of various Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), which exist as 1-[(arylamino)methylene]naphthalen-2(1H)-ones, have been solved, confirming the keto-amine tautomeric form in the solid state.

Table 5: Crystal Data for 1-Naphthol

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/a
a13.20 Å
b4.78 Å
c13.20 Å
β117.3°
Z (Molecules per unit cell)4
Hydrogen Bond Length (O···O)2.79 Å

Computational and Theoretical Chemistry of Naphthalene 1 4h One Systems

Quantum Chemical Calculations (DFT, TD-DFT, Hartree-Fock) for Electronic and Molecular Properties

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Hartree-Fock (HF) are extensively employed to elucidate the electronic and molecular characteristics of Naphthalene-1(4H)-one and its analogues.

For instance, a detailed computational study was conducted on 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one. The molecular geometry of this ligand was fully optimized in the gas phase using the DFT-based B3LYP method with the 6-311++G(d,p) basis set. This level of theory is also used for computing vibrational frequencies, while UV-Vis spectra and HOMO-LUMO energies are determined using the TD-DFT method at the B3LYP level. Furthermore, NMR shielding constants are calculated by applying the gauge-invariant atomic orbital (GIAO) method. Current time information in JP.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Electron Density, Frontier Orbitals)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about electron-donating and -accepting capabilities.

In the computational analysis of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one, the frontier molecular orbitals were determined. The HOMO is primarily localized on the naphthalene (B1677914) ring and the imino nitrogen atom, indicating these are the regions from which an electron is most likely to be donated. Conversely, the LUMO is distributed over the quinone ring, suggesting this is the most probable region to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap implies higher reactivity.

The molecular electrostatic potential (MEP) surface of this ligand was also calculated, revealing that the negative regions are mainly localized on the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the sites most susceptible to electrophilic attack. Current time information in JP.

Table 1: Frontier Molecular Orbital Energies for 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one

Molecular OrbitalEnergy (eV)
HOMO-6.23
LUMO-2.11
HOMO-LUMO Gap4.12

Energetic Profiles and Transition State Analysis for Reaction Pathways

Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions, including the identification of transition states and the calculation of activation energies. This allows for a detailed understanding of reaction mechanisms.

For example, DFT calculations have been employed to investigate the C-H activation steps in pyridylimine-substituted 1-naphthalenes. These studies revealed that in acetic acid, ortho-C-H activation is both kinetically and thermodynamically favored, although peri-C-H activation is also kinetically accessible. In contrast, in a less polar solvent like toluene, the reaction is found to be irreversible, with a very small difference in the activation energy barriers for ortho- and peri-C-H activation, which aligns with experimental observations of the product distribution. Such analyses provide a deep understanding of the factors controlling regioselectivity in the functionalization of naphthalene derivatives.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Quantum chemical methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation. For 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one, both ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP functional and 6-311++G(d,p) basis set. The theoretical chemical shifts showed good agreement with the experimental data. For instance, the calculated chemical shift for the deuterium-exchangeable proton of the –OH group was 6.66 ppm, which corresponds well with the experimental value of 6.19 ppm. Similarly, the calculated chemical shifts for the methylene (B1212753) protons and the aromatic protons were in good agreement with the experimental spectrum. Current time information in JP.

The UV-Vis spectrum of this compound was also theoretically calculated using the TD-DFT method. The calculated electronic transitions were found to be consistent with the experimentally observed absorption bands, which correspond to π → π* and n → π* transitions. nih.gov

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Selected Carbons of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C=O195.24Not specified
C=N164.47166.68
Aromatic C127.18–136.42Not specified
Methylene C (near N)65.8967.23
Methylene C (near O)60.4558.32

Molecular Dynamics and Simulation Studies for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including intermolecular interactions in condensed phases. These simulations can provide insights into how molecules like this compound interact with their environment, such as solvents or biological macromolecules.

For instance, MD simulations have been used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution. These simulations were performed at constant supersaturation and utilized advanced techniques like Well-Tempered Metadynamics to make the crystal growth process accessible on a molecular dynamics timescale. The results indicated a rhombic prism as the steady-state crystal shape, which is consistent with experimental findings. Furthermore, the simulations revealed different growth mechanisms for different crystal faces, with the {001} face growing via a two-step two-dimensional nucleation mechanism, while the faster-growing {110} and {201} faces grow through a one-step mechanism. arxiv.orgrsc.org

Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. These include global descriptors like chemical hardness, softness, and electronegativity, as well as local descriptors such as the Fukui function. The Fukui function is particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. There are three main types of Fukui functions:

f⁺(r) for nucleophilic attack (addition of an electron)

f⁻(r) for electrophilic attack (removal of an electron)

f⁰(r) for radical attack

By analyzing these functions, one can predict the regioselectivity of chemical reactions involving this compound and its derivatives. For example, a high value of f⁻(r) on a particular atom would indicate that it is a likely site for electrophilic attack.

Photophysical Property Simulations (e.g., ESIPT, Photodynamics)

ESIPT is a process that can occur in molecules with both a proton-donating and a proton-accepting group in close proximity. Upon photoexcitation, the acidity and basicity of these groups can change, leading to the transfer of a proton and the formation of a phototautomer. This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima.

Theoretical studies on ESIPT in flavonoid derivatives, which share structural similarities with certain substituted naphthalenones, have been performed using DFT and TD-DFT. These studies involve constructing potential energy curves for the ground and excited states to demonstrate that the proton transfer is more favorable in the excited state. The influence of solvent on the ESIPT process can also be investigated computationally, showing how the polarity of the environment can affect the reaction barrier and the stability of the different tautomers. nih.govrsc.org

Synthetic Utility and Advanced Applications of Naphthalene 1 4h One Derivatives in Chemical Research

Role as Precursors in the Synthesis of Complex Organic Architectures

Naphthalene-1(4H)-one and its derivatives serve as versatile building blocks in organic synthesis due to the reactive ketone and the activated aromatic system. This dual reactivity allows for their elaboration into a wide array of more complex molecular structures, including various heterocyclic and polycyclic aromatic systems.

Construction of Diverse Heterocyclic Systems (e.g., Fused Pyrroles, Triazoles, Quinolines)

The naphthalenone framework is a valuable precursor for synthesizing heterocyclic compounds, which are core structures in many biologically active molecules and functional materials.

Fused Pyrroles: Naphthoquinone-fused pyrroles can be synthesized through multicomponent reactions. One such method involves the reaction of 2-amino-1,4-naphthoquinone with aryl methyl ketones or terminal aryl alkynes and barbituric acids in the presence of molecular iodine. rsc.org This process facilitates the formation of three new bonds in a single pot, yielding hybrid molecules containing naphthoquinone, pyrrole, and pyrimidine (B1678525) moieties. rsc.org Another efficient route involves the intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione derivatives with ammonium (B1175870) acetate (B1210297) in methanol (B129727) to produce highly substituted pyrrole-fused naphthoquinones. researchgate.net

Triazoles: Naphthalene-substituted triazoles have been synthesized and evaluated for various activities. A common synthetic route is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netnih.gov For instance, 2-hydroxynaphthaldehyde can be propargylated and then reacted with various organic azides to yield 1,2,3-triazole derivatives. researchgate.net In other work, O-propargylated naphthoquinone was reacted with alkyl or aryl azides to synthesize a series of 1,2,3-triazole-naphthoquinone conjugates. nih.gov Furthermore, novel naphthalene-substituted triazole spirodienones have been created, demonstrating the utility of the naphthalenone core in generating complex spirocyclic systems. nih.gov

Table 1: Synthesis of Naphthalene-Derived Heterocycles

PrecursorKey ReagentsProduct ClassReaction Type

Synthesis of Extended Polycyclic Aromatic Frameworks

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is an area of significant interest due to their applications in organic electronics. nih.gov Naphthalene (B1677914) itself is a fundamental building block for larger PAHs. pnas.orgnih.gov Research has demonstrated that the reaction of phenyl-type radicals with vinylacetylene provides a barrierless pathway for the formation of naphthalene, even at low temperatures, challenging the conventional view that PAH formation requires high-temperature environments. pnas.orgnih.govresearchgate.net This mechanism suggests that similar radical-mediated reactions could propagate the growth from naphthalene to more complex PAHs like phenanthrene (B1679779) and anthracene. nih.gov Synthetic strategies toward large PAHs often involve the oxidative cyclodehydrogenation (Scholl reaction) of oligophenylene precursors, which can be constructed using methods like Diels-Alder reactions. researchgate.net While direct conversion of this compound to extended PAHs is less commonly detailed, its derivatives can be seen as strategic intermediates for creating the necessary precursors for these powerful cyclization reactions.

Development of Functional Scaffolds for Material Science Research

Derivatives of this compound are integral to the development of new materials, particularly in the fields of organic electronics and chromophoric systems.

Investigation in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Cells)

Naphthalene-based materials are widely used in the construction of organic light-emitting diodes (OLEDs), especially for blue-light emission. mdpi.com Copolymers incorporating 1,4-naphthalene units have been synthesized and investigated as blue-emitting materials. mdpi.com By varying the comonomer, such as phenothiazine (B1677639) or triphenylamine-substituted fluorene, the structural geometry and electronic properties of the resulting polymers can be tuned to optimize device performance. mdpi.com For example, introducing twisted, non-planar structures helps to reduce molecular aggregation and fluorescence quenching, leading to improved efficiency in OLEDs. mdpi.com

Naphthalene diimides (NDIs) are another critical class of compounds for organic electronics, serving as semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edursc.org These materials are known for their high electron affinities, and thermal and photochemical stability. gatech.edu Functionalization of the NDI core allows for the tuning of HOMO/LUMO energy levels, making them excellent alternatives to fullerenes in some applications. rsc.org The development of new NDI derivatives continues to address challenges such as improving electron charge mobility and enabling the creation of more complex device architectures. gatech.edu

Table 2: Performance of Naphthalene-Based Emitters in OLEDs

Emitter ClassEmission ColorKey Performance Metric

Chromophoric Systems and Dye Precursors for Research Probes

The rigid, aromatic structure of the naphthalene core makes it an excellent fluorophore for the development of fluorescent probes. nih.gov Naphthalene-based dyes have been designed and synthesized for various detection purposes. researchgate.net These derivatives often exhibit desirable photophysical properties, including high quantum efficiency and structural plasticity, allowing their optical properties to be modulated through chemical modification. mdpi.com For example, a fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene was developed for the highly sensitive and selective detection of sulfite (B76179) and bisulfite ions in water samples. nih.gov The mechanism often involves processes like intramolecular charge transfer (ICT), which can be modulated by the analyte of interest to produce a distinct fluorescence response. researchgate.net

Advanced Chemical Sensing and Molecular Recognition Studies (e.g., Fluorescent Sensors for Anions)

The principles of molecular recognition are being applied to create sophisticated chemical sensors from naphthalene derivatives. These sensors are designed to bind selectively with specific ions or molecules, translating the binding event into a measurable signal, often a change in fluorescence. rsc.org

Naphthalene-based fluorescent probes have been successfully developed for the detection of various analytes, including metal ions and anions. nih.govmdpi.com For instance, a naphthalene Schiff-base was designed as a dual-analyte probe that can detect Al³⁺ and Mg²⁺ by tuning the pH of the solution. nih.gov The sensing mechanism is based on the inhibition of photo-induced electron transfer (PET) upon complexation with the metal ion. nih.gov

In the area of anion sensing, naphthalene derivatives have also shown significant promise. A colorimetric sensor based on a naphthalene scaffold was developed for the detection of bioactive anions. sigmaaldrich.com Another study detailed a naphthalene derivative that could selectively detect fluoride (B91410) ions down to the 0.033 ppm level, with a practical application demonstrated via a paper-strip test kit for naked-eye detection. researchgate.net Extended naphthalene diimides have been synthesized to act as pH-responsive fluorescent sensors, where the protonation state of the molecule, influenced by pH, dictates its fluorescence and its ability to bind to structures like G-quadruplex DNA. rsc.org

Table 3: Naphthalene-Based Fluorescent Sensors

Sensor TypeAnalyte(s)Sensing Mechanism / Key Finding

Future Research Directions and Emerging Paradigms in Naphthalene 1 4h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Naphthalene-1(4H)-one derivatives has traditionally relied on methods like Friedel-Crafts acylation. materialsciencejournal.orgtandfonline.com However, the future of organic synthesis lies in the development of methodologies that are not only novel and efficient but also environmentally benign. A significant research thrust is the exploration of green chemistry principles to minimize waste and energy consumption.

Key areas of future development include:

Bio-waste Catalysis: Recent studies have demonstrated the use of catalysts derived from bio-waste, such as the ash of pomegranate peels, for the sustainable synthesis of 2-arylidene-1-tetralones. researchgate.net This approach utilizes renewable resources and aqueous media, offering a green alternative to conventional methods. researchgate.net

Electrochemical Synthesis: Electro-organic synthesis is emerging as a powerful and sustainable tool. Anodic dehydrogenative sp²-coupling of naphthols has been used to create novel polycyclic naphthalenone motifs. nih.gov This method, particularly when implemented in a cyclic flow system, can prevent overoxidation and shows promise for scalability. nih.gov

Cascade Reactions: Metal-free cascade reactions, such as the reductive Friedel–Crafts alkylation/cyclization of keto acids, provide an efficient pathway to tetralones under simple reaction conditions. rsc.org These one-pot processes enhance efficiency by reducing the number of purification steps.

Skeletal Editing: Innovative strategies like the nitrogen-to-carbon transmutation of isoquinolines offer a one-step process to access substituted naphthalenes. nih.gov This method precisely swaps a nitrogen atom for a CH unit, providing a novel route to functionalized aromatic rings. nih.gov

The following table summarizes some emerging sustainable synthetic methods.

MethodologyKey FeaturesExample Application
Bio-waste Catalysis Utilizes renewable catalysts (e.g., pomegranate ash), aqueous media, short reaction times. researchgate.netSynthesis of 2-arylidene-1-tetralone derivatives. researchgate.net
Electrochemical Synthesis Solvent-controlled, highly diastereoselective, scalable via flow electrolysis. nih.govFormation of polycyclic naphthalenone motifs from naphthols. nih.gov
Cascade Reactions Metal-free, simple reaction conditions, broad substrate generality. rsc.orgSynthesis of tetralone and indanone derivatives. rsc.org
Skeletal Transmutation One-step N-to-C atom swap, precise skeletal editing. nih.govSynthesis of substituted naphthalenes from isoquinolines. nih.gov

Deeper Mechanistic Insights into Complex Naphthalenone Reactivity

A profound understanding of reaction mechanisms is crucial for controlling selectivity, improving yields, and designing new transformations. Future research will increasingly focus on elucidating the intricate pathways of naphthalenone reactions, moving beyond simple static models to embrace dynamic and complex systems.

Key research avenues include:

Elucidating Cascade Mechanisms: Unexpected transformations, such as the Zn(OTf)₂-catalyzed cascade that converts aminonaphthoquinones into bridged-ring-fused naphthalenones, require detailed mechanistic investigation. researchgate.net Understanding the sequence of bond cleavage and formation events is essential for harnessing these complex reactions. researchgate.net

Role of Non-covalent Interactions: The influence of subtle forces, like the solvent cage effect observed in the electrochemical synthesis of polycyclic naphthalenones, is a growing area of interest. nih.gov Mechanistic studies indicate that solvents like hexafluoroisopropanol (HFIP) can form a "cage" that activates key intermediates and controls cyclization. nih.gov

Advanced Spectroscopic and Isotopic Labeling Studies: To clarify reaction pathways, researchers will continue to employ techniques like blocking specific reactive positions on a molecule or running reactions in deuterated solvents. nih.gov These experiments provide direct evidence for proposed intermediates and transition states.

Exploring Reaction Dynamics: Moving beyond static transition state theory, future studies will explore the dynamical features of reaction mechanisms, providing a more complete picture of how reactions unfold over time. rsc.org

Synergistic Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work has become an indispensable tool in modern chemical research. nih.gov This integrated approach is set to revolutionize the study of naphthalenone chemistry by providing unprecedented levels of detail and predictive power.

Future directions in this synergistic field include:

Predictive Modeling of Reactivity and Selectivity: Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the outcomes of reactions. mdpi.com This allows for the rational design of experiments and the optimization of reaction conditions. For example, computational analysis can rationalize the regioselectivity in C-H functionalization reactions. princeton.edu

Structure-Activity Relationship (SAR) Elucidation: By combining synthesis, biological testing, and computational studies (such as molecular docking and molecular dynamics simulations), researchers can build robust SAR models. mdpi.com This is critical for designing naphthalenone-based molecules with specific biological activities.

Analysis of Complex Interactions: The study of aromatic stacking and other non-covalent interactions, which are crucial in the self-assembly of naphthalenone-based materials, benefits immensely from collaborative theoretical and experimental efforts. nih.govmdpi.com Computational tools can dissect the delicate balance of forces that govern these interactions. nih.gov

Dynamic Systems Modeling: The combination of ab initio molecular dynamics and reaction path sampling with experimental verification allows for the investigation of complex adsorption dynamics and bonding characteristics, for instance, of naphthalene (B1677914) on silicon surfaces. researchgate.net

The table below highlights the complementary roles of computational and experimental methods.

Research AreaComputational ApproachExperimental Approach
Reaction Mechanism DFT calculations, transition state searching, molecular dynamics. rsc.orgresearchgate.netKinetic studies, isotopic labeling, intermediate trapping. nih.gov
Catalyst Design Modeling catalyst-substrate interactions, predicting catalytic activity. princeton.eduSynthesis and screening of new catalysts, reaction optimization. researchgate.net
Drug Design Molecular docking, QSAR, ADMET profiling, MD simulations. mdpi.comSynthesis of analogues, in vitro/in vivo biological assays. rsc.org
Materials Science Simulating self-assembly, predicting material properties. mdpi.comSynthesis of monomers, characterization of materials (TEM, CD spectroscopy). mdpi.com

Exploration of New Chemical Reactivity Profiles and Transformation Types

While the core reactivity of the naphthalenone scaffold is well-established, there remains significant untapped potential for discovering novel transformations. Future research will aim to unlock new reactivity modes, enabling the synthesis of previously inaccessible molecular architectures.

Emerging areas of exploration are:

C-H Functionalization: The direct functionalization of C-H bonds is a major goal in synthetic chemistry. Developing methods for the site-selective C-H functionalization of naphthalenes and their derivatives will continue to be a major focus, allowing for more efficient and step-economical syntheses. dntb.gov.ua

Photochemical Reactions: The unique reactivity of molecules in their excited states can be harnessed for novel transformations. The discovery that naphthalene monoimides can act as potent hydrogen atom abstractors under photochemical conditions opens the door for new dehydrogenation reactions. rsc.org

Electrophilic and Nucleophilic Additions: Exploring new patterns of electrophilic and nucleophilic additions to the naphthalenone ring system can lead to diverse functionalized products. This includes investigating the reactivity of different positions on both the aromatic and aliphatic rings.

Rearrangement and Cascade Reactions: The discovery of unexpected cascade transformations that rapidly build molecular complexity from simple naphthalenone precursors will be a continuing source of innovation. researchgate.net These reactions often lead to unique bridged or fused ring systems that would be difficult to access through traditional methods. researchgate.net

Design of Next-Generation Functional Naphthalenone Scaffolds for Advanced Chemical Applications

The inherent chemical properties and structural rigidity of the this compound scaffold make it an ideal building block for creating functional molecules and materials. nih.govekb.eg Future research will focus on the rational design of novel naphthalenone derivatives tailored for specific, high-value applications.

Key application areas for future design include:

Medicinal Chemistry: The naphthalene scaffold is present in numerous FDA-approved drugs. ekb.eg Future work will involve designing novel naphthalenone analogues as anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgnih.govekb.eg For example, designing analogues of 1,4-naphthoquinone (B94277) aims to improve potency and cancer-cell specificity by targeting metabolic pathways like the Warburg effect. rsc.orgrsc.org

Materials Science: Naphthalene derivatives are being explored for their potential in creating advanced materials. This includes the development of self-assembling peptide-based hydrogels using naphthalene capping groups for applications in nanomedicine and as biomaterials. mdpi.com Molecular dynamics simulations suggest that the specific attachment point on the naphthalene ring can significantly influence the self-assembly and strength of the resulting gels. mdpi.com

Agrochemicals: Certain fungal naphthalenones exhibit phytotoxic properties, suggesting their potential as lead compounds for the development of new herbicides. mdpi.com This involves synthesizing derivatives and screening them against various weeds. mdpi.com

Molecular Probes and Sensors: The fluorescent properties of the naphthalene ring system can be exploited to design molecular probes for sensing specific analytes or for use in advanced imaging applications.

The following table lists some advanced applications and the design principles involved.

Application AreaDesign PrincipleExample Scaffold
Anticancer Agents Targeting metabolic pathways (e.g., Warburg effect), improving in vivo stability. rsc.orgrsc.org2-chloro-3-amino-naphthalene-1,4-dione analogues. rsc.org
Biomaterials Controlling self-assembly through non-covalent interactions (π–π stacking, H-bonding). mdpi.comN-capped dehydrodipeptides with 1-naphthoyl groups. mdpi.com
Herbicides Leveraging the phytotoxic properties of natural products. mdpi.comFungal naphthalenone derivatives. mdpi.com
Antimicrobials Modifying the core scaffold with moieties known to enhance antimicrobial activity. ekb.egNaphthylamine analogues with azetidinone moieties. ekb.eg

Q & A

Basic Research Questions

Q. How can the empirical formula and molecular structure of Naphthalene-1(4H)-one derivatives be determined experimentally?

  • Methodology : Combustion analysis is a foundational approach. By measuring the masses of CO₂ and H₂O produced during combustion, the carbon and hydrogen content can be calculated. For example, in naphthalene derivatives, the molar ratio of C:H is derived from these masses and refined using molar masses. This method is critical for confirming empirical formulas like C₁₀H₈O, with validation via spectroscopic techniques (e.g., NMR, X-ray crystallography) .

Q. What experimental techniques are used to confirm the structural configuration of this compound derivatives?

  • Methodology : X-ray crystallography is the gold standard for resolving molecular structures. For instance, 5-hydroxy-4-((4-hydroxyphenyl)imino)this compound was characterized using 1D/2D NMR and single-crystal X-ray diffraction, which provided bond lengths and angles critical for verifying stereochemistry. Complementary techniques like IR and mass spectrometry further validate functional groups and molecular weight .

Q. How are solvent-free synthetic methods applied to this compound derivatives to improve sustainability?

  • Methodology : Green chemistry approaches, such as using nanocatalysts (e.g., GO@Fe(ClO₄)₃), enable efficient one-pot reactions under solvent-free conditions. These methods minimize waste and energy use while achieving high yields. For example, 3,4-disubstituted isoxazol-5(4H)-ones were synthesized via multicomponent reactions, demonstrating atom economy and recyclability of catalysts .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound-based materials for photovoltaic applications?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., bandgap, charge transfer) of naphthalene-1,5-diamine derivatives. These simulations guide experimental synthesis by optimizing donor-acceptor architectures, as seen in studies correlating computed HOMO-LUMO gaps with experimental photovoltaic efficiency .

Q. What challenges arise in refining crystal structures of this compound derivatives using software like SHELXL?

  • Methodology : SHELXL requires high-resolution data to model complex features like twinning or disorder. For example, refining non-covalent interactions (e.g., hydrogen bonds) in polycyclic derivatives demands precise intensity data and iterative parameter adjustment. Historical limitations of SHELX in handling low-symmetry crystals highlight the need for complementary software for macromolecular applications .

Q. How are systematic reviews conducted to assess the toxicological risks of this compound and its analogs?

  • Methodology : Systematic reviews follow frameworks like ATSDR’s, which include:

  • Literature screening : Over 14,000 records are filtered using inclusion criteria (e.g., species, exposure routes) to identify high-quality studies .
  • Risk of bias assessment : Tools like Table C-7 evaluate randomization and blinding in animal studies, ensuring data reliability .
  • Data extraction : Customized forms capture outcomes (e.g., hepatic/renal effects) for meta-analysis, critical for hazard identification .

Q. What strategies resolve contradictions in mechanistic studies of this compound’s bioactivity?

  • Methodology : Comparative analysis of in vitro (e.g., cytotoxicity assays) and in vivo models (e.g., rodent exposure studies) identifies species-specific metabolic pathways. For instance, conflicting data on respiratory toxicity may arise from differences in cytochrome P450 activation between humans and rodents, necessitating cross-species pharmacokinetic modeling .

Methodological Considerations

  • Toxicokinetic Data Integration : Use physiologically based pharmacokinetic (PBPK) models to extrapolate animal toxicity data to human exposure scenarios, accounting for metabolic rate variations .
  • Crystallography Workflows : Combine SHELXD for phase solving with Olex2 for visualization to address challenges in modeling disordered solvent molecules .
  • High-Throughput Synthesis : Leverage automated platforms for rapid screening of reaction conditions (e.g., temperature, catalyst loading) to optimize yields of novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.